molecular formula C27H25N3O4S B335553 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B335553
M. Wt: 487.6 g/mol
InChI Key: XONRYUBXODFUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thienyl ring, and a dibenzo[b,e][1,4]diazepin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thienyl and dibenzo[b,e][1,4]diazepin-1-one intermediates separately, followed by their coupling under specific conditions.

    Synthesis of Thienyl Intermediate: The thienyl intermediate can be synthesized via the nitration of thiophene, followed by functional group modifications to introduce the nitro group at the desired position.

    Synthesis of Dibenzo[b,e][1,4]diazepin-1-one Intermediate: This intermediate can be prepared through a series of cyclization reactions starting from appropriate benzene derivatives.

    Coupling Reaction: The final step involves coupling the thienyl and dibenzo[b,e][1,4]diazepin-1-one intermediates under conditions that promote the formation of the desired product. This may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution on the thienyl ring could yield various substituted thienyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As a complex molecule with multiple functional groups, it can serve as a building block for the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE would depend on its specific application. In medicinal chemistry, for example, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and thienyl ring could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.

    Thiophenes: Compounds with a thiophene ring, known for their applications in medicinal chemistry and materials science.

    Benzodiazepines: Compounds with a benzodiazepine core, widely used in the treatment of neurological disorders.

Uniqueness

What sets 3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE apart is the combination of these structural motifs in a single molecule, potentially offering a unique set of properties and applications that are not found in simpler analogs.

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

9,9-dimethyl-6-(5-nitrothiophen-2-yl)-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H25N3O4S/c1-27(2)15-19-25(21(31)16-27)26(22-12-13-24(35-22)30(33)34)29(20-11-7-6-10-18(20)28-19)23(32)14-17-8-4-3-5-9-17/h3-13,26,28H,14-16H2,1-2H3

InChI Key

XONRYUBXODFUQR-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(S5)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(S5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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